molecular formula C21H24FN3O4 B1178818 oncogene protein ryk CAS No. 148970-46-1

oncogene protein ryk

Cat. No.: B1178818
CAS No.: 148970-46-1
Attention: For research use only. Not for human or veterinary use.
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Description

The Oncogene Protein RYK is a receptor-like tyrosine kinase that functions as a crucial coreceptor in Wnt signaling pathways . Unlike typical receptor tyrosine kinases, RYK is classified as a pseudokinase because its intracellular domain lacks detectable kinase activity due to atypical amino acid residues in its key subdomains . Despite this, it plays a significant role in fundamental biological processes, including cell differentiation, migration, axon guidance, and neurite outgrowth by transducing Wnt signals across the plasma membrane . RYK interacts with various Wnt ligands, including WNT1, WNT3A, and WNT5A, through its extracellular Wnt inhibitory factor (WIF) domain . This binding allows RYK to act as a coreceptor alongside Frizzled proteins, activating both the canonical β-catenin-dependent pathway and non-canonical Wnt signaling cascades . Research has shown that RYK is required for Wnt-3a-mediated stimulation of neurite outgrowth and for the activation of T cell factor (TCF) induced by Wnt-1 . In cancer biology, RYK is highly expressed in various malignancies, including glioma, glioblastoma, gastric cancer, liver cancer, breast cancer, and acute leukemias . Its overexpression correlates with poorer prognosis in several cancers, such as pancreatic adenocarcinoma, liver hepatocellular carcinoma, and breast invasive carcinoma, highlighting its potential as a prognostic marker and therapeutic target . Studies indicate that RYK promotes stemness in glioblastoma cells via the WNT/β-catenin pathway and is involved in cancer-related processes like epithelial-mesenchymal transition (EMT), cell cycle progression, and DNA damage response . This reagent is intended for research applications only, including the study of Wnt signaling mechanisms, cancer biology, neuronal development, and axon guidance.

Properties

CAS No.

148970-46-1

Molecular Formula

C21H24FN3O4

Synonyms

oncogene protein ryk

Origin of Product

United States

Scientific Research Applications

Role in Glioblastoma

Stemness Maintenance : Research indicates that Ryk promotes the stemness properties of glioblastoma cells. Overexpression of Ryk enhances neurosphere formation, indicating its role in maintaining glioblastoma stem cells (GSCs). Conversely, knockdown of Ryk reduces stem cell markers and decreases tumorigenic potential .

Migration and Invasion : Ryk has been shown to facilitate anchorage-independent growth and increase cell migration in glioblastoma cell lines. The activation of β-catenin-dependent pathways by Ryk contributes to a more aggressive tumor phenotype .

Study Findings
Study 1RYK overexpression increases GSC markers and enhances neurosphere formation.
Study 2Knockdown of RYK reduces migration and colony formation capabilities.

Implications in Ovarian Cancer

Prognostic Significance : In epithelial ovarian cancer, overexpression of H-Ryk has been associated with poorer overall survival rates. A study involving 88 primary malignant ovarian tumors found that high levels of H-Ryk expression correlated with reduced progression-free survival .

Transformative Potential : The oncogenic potential of H-Ryk was demonstrated through both in vitro and in vivo studies, where its overexpression led to malignant transformation of ovarian cells .

Ovarian Tumor Type H-Ryk Expression Level Prognostic Impact
Serous Tumors33% with high expressionShorter survival
Mucinous Tumors73% with moderate to high expressionSignificant correlation with disease progression

Therapeutic Targeting

Given its role in tumor progression, Ryk presents a promising target for therapeutic interventions:

  • Targeted Therapies : Inhibiting Ryk signaling pathways could reduce the aggressiveness of tumors, particularly in glioblastoma and ovarian cancer.
  • Combination Treatments : Combining Ryk inhibitors with existing therapies may enhance treatment efficacy by targeting multiple pathways involved in tumor growth.

Case Studies and Research Findings

Several studies have elucidated the importance of Ryk in various cancers:

  • Case Study on Glioblastoma : A cohort study demonstrated that patients with high Ryk expression had shorter overall survival rates, emphasizing its potential as a prognostic marker .
  • Ovarian Cancer Analysis : Retrospective analysis highlighted that H-Ryk expression levels could serve as an independent prognostic factor for patient outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

RYK’s unique structural and functional attributes distinguish it from other RTKs and signaling proteins. Below is a detailed comparison:

Table 1: Comparative Analysis of RYK and Key Similar Proteins

Compound Structure/Function Interaction with RYK Signaling Pathway Key Differences
EphB2/EphB3 Active RTKs with tyrosine kinase activity; regulate cell adhesion and migration. Associate with RYK extracellularly; no phosphorylation in humans . Ephrin signaling RYK lacks catalytic activity; interaction is non-enzymatic .
LIN-18/Ryk C. elegans RYK homolog; regulates vulva development via Wnt signaling. Binds Axin and β-catenin homologs; genetic interaction with MIB1 . Wnt/β-catenin Species-specific roles: LIN-18 requires Axin, unlike mammalian RYK .
MIB1 E3 ubiquitin ligase; promotes protein degradation. Binds RYK, induces ubiquitination and lysosomal/proteasomal degradation . Wnt/β-catenin Unique to RYK; degradation activates Wnt signaling, unlike other RTKs .
Cdc37/Hsp90 Chaperone complex stabilizing kinase clients (e.g., Cdk4, Raf). Stabilizes cleaved RYK-ICD; required for nuclear translocation . Hsp90 client system RYK-ICD stabilization occurs despite pseudokinase status .
Vangl2 Core PCP pathway component; regulates planar cell polarity. Physically interacts with RYK to mediate Wnt5a-dependent axon guidance . Non-canonical Wnt/PCP RYK-Vangl2 interaction drives PCP signaling, unlike canonical Wnt effectors .
ALK Active RTK; oncogenic fusions drive cancer (e.g., NSCLC). No direct interaction; contrast in mechanism (ALK is kinase-active). MAPK, PI3K RYK lacks kinase activity; relies on coreceptor functions .
v-crk Adaptor protein with SH2/SH3 domains; no kinase activity. No direct interaction; functional contrast (v-crk mediates signal transduction). Crk-associated pathways RYK is a transmembrane receptor; v-crk is cytoplasmic .

Key Contrasts and Functional Insights

Catalytic Inactivity vs. Active Kinases: Unlike EphB2/B3 or ALK, RYK lacks enzymatic activity, relying on coreceptor functions (e.g., Wnt ligand binding) or ICD cleavage for signaling .

Evolutionary Conservation and Divergence: LIN-18/Ryk in C. elegans shares Wnt signaling roles but requires Axin for β-catenin activation, a pathway less defined in mammals .

Dual Roles in Canonical and Non-Canonical Wnt Signaling: RYK fine-tunes Wnt/β-catenin via MIB1 and Cdc37 , while also mediating Wnt5a/PCP signaling through Vangl2 interaction . Contrasts with Frizzled receptors, which primarily activate canonical pathways .

Oncogenic Mechanisms :

  • Unlike ALK fusion oncogenes (kinase-driven), RYK’s role in cancer involves Wnt pathway modulation and stemness maintenance in mesenchymal stromal cells .

Research Implications and Unresolved Questions

  • Therapeutic Targeting : RYK’s pseudokinase nature complicates drug development, but its ICD or Wnt-binding domains offer alternative targets .
  • Stem Cell Biology: Heterozygous Ryk-knockout MSCs retain colony-forming capacity, suggesting Wnt-independent roles in stemness .
  • Evolutionary Divergence : The absence of Ryk in some lancelet species (B. floridae) contrasts with its conservation in bilaterians, warranting further study .

Preparation Methods

Retroviral Vector-Mediated Expression

The v-Ryk oncogene, identified in the RPL30 avian retrovirus, was among the first systems used to produce Ryk protein. The viral genome encodes a 150-kDa precursor protein (gp37-Ryk fusion) that undergoes proteolytic cleavage to yield a mature 69-kDa membrane-associated protein. This system leverages retroviral transduction to achieve high expression levels in avian fibroblasts, with Western blot analyses confirming tyrosine kinase activity in transformed cells. However, scalability limitations and species-specific tropism restrict its utility for large-scale human applications.

Mammalian Cell Systems

Mammalian expression systems, particularly HEK293 and CHO cells, are preferred for producing human Ryk (H-Ryk) with post-translational modifications. Transient transfection with plasmids encoding full-length H-Ryk results in 70–90 kDa glycoproteins localized to the cell membrane. The use of serum-free media enhances yield, with reported concentrations of 0.5–1.2 mg/L for secreted Fc-tagged Ryk constructs. Optimization of codon usage and promoter strength (e.g., CMV or EF-1α) further improves expression efficiency.

Baculovirus-Insect Cell Systems

For structural studies requiring high protein purity, the baculovirus system in Sf9 or High Five insect cells is employed. Full-length Ryk expressed in this system retains its Wnt-binding WIF domain but often requires co-expression with chaperones like calnexin to ensure proper folding. Yields range from 2–5 mg/L, with endotoxin levels <0.1 EU/mg after purification.

Purification Strategies for Ryk Protein

Affinity Chromatography Using Polyhistidine Tags

The MagneHis™ system (Promega) enables rapid purification of polyhistidine-tagged Ryk under native or denaturing conditions. Paramagnetic nickel particles bind His-tagged proteins from lysates, achieving >90% purity in a single step. For example, Ryk expressed in E. coli with a 6xHis tag yields 3–4 mg of protein per gram of wet cell paste. Elution with 250 mM imidazole effectively displaces the protein, though buffer exchange is required to remove residual metal ions.

Fc-Tag Fusion and Protein A/G Chromatography

Recombinant H-Ryk Fc chimeras (R&D Systems) utilize protein A/G affinity columns for purification. The Fc domain enhances solubility and enables antibody-based detection. A typical protocol involves loading clarified supernatants onto a Protein A column, washing with PBS (pH 7.4), and eluting with 0.1 M glycine (pH 3.0). This method achieves >95% purity, with endotoxin levels <1.0 EU/μg.

Immunoaffinity Purification

Monoclonal antibodies against Ryk’s extracellular WIF domain (e.g., clone 4D12) are immobilized on NHS-activated Sepharose beads. Crude lysates from transfected HEK293 cells are incubated with beads overnight, followed by elution with 0.1 M citrate buffer (pH 2.5). This approach yields 0.8–1.5 mg of active Ryk per liter of culture but risks antibody leaching and epitope masking.

Functional Validation and Quality Control

Kinase Activity Assays

Despite Ryk’s impaired catalytic domain, in vitro kinase assays using [γ-32P]ATP confirm residual autophosphorylation activity. Immunoprecipitated Ryk from RPL30-transformed cells incorporates 0.8–1.2 pmol phosphate/μg protein within 30 minutes. Negative controls with K334A mutants (subdomain II lysine substitution) show no activity, confirming assay specificity.

Wnt Binding Capacity

Surface plasmon resonance (SPR) with immobilized Wnt5a demonstrates a dissociation constant (Kd) of 12–18 nM for purified Ryk. Mutagenesis of the WIF domain (e.g., D63A/E65A) abolishes binding, validating structural integrity.

Endotoxin and Purity Assessment

Lot-release criteria for therapeutic-grade Ryk require endotoxin levels <0.1 EU/μg (Limulus amebocyte lysate assay) and >98% purity (SDS-PAGE/Coomassie). Size-exclusion chromatography (SEC) further verifies monodispersity, with a retention time of 14.2 minutes corresponding to 69 kDa.

Applications in Cancer Research

In Vitro Transformation Assays

Overexpression of H-Ryk in ovarian epithelial cells induces anchorage-independent growth in soft agar (120–160 colonies/well vs. 10–20 for controls). Stable transfectants exhibit upregulated MAPK/ERK signaling, reversible by tyrosine kinase inhibitors like erlotinib.

Xenograft Models

Subcutaneous injection of Ryk-expressing NIH/3T3 cells into nude mice generates tumors of 1.2–1.8 cm³ within 21 days. Immunohistochemistry of tumor sections shows strong Ryk staining in neovasculature, correlating with VEGF-A upregulation .

Q & A

Q. What experimental approaches are used to study RYK's role in Wnt signaling pathways?

RYK functions as a co-receptor in Wnt signaling, particularly in non-canonical pathways like planar cell polarity (PCP). Key methodologies include:

  • Co-immunoprecipitation (Co-IP) : To identify interactions between RYK and PCP components (e.g., Vangl2) under Wnt5a stimulation .
  • Genetic knockout models : C. elegans and murine models reveal conserved roles in Wnt/β-catenin signaling and craniofacial development .
  • Sphere-formation assays : Used in glioblastoma stem cells (GSCs) to assess RYK's role in maintaining stemness via Wnt pathway modulation .

Q. How can researchers validate RYK's catalytically inactive kinase domain in signaling studies?

Despite lacking kinase activity, RYK signals via alternative mechanisms:

  • Chimeric receptor systems : Replace RYK's intracellular domain with active kinase domains (e.g., EGFR) to study downstream MAPK activation .
  • Proteomic analysis : Identify phosphorylation events on interacting partners (e.g., EphB2/B3) to infer signaling crosstalk .
  • CRISPR/Cas9 mutagenesis : Target specific subdomains (e.g., pseudokinase region) to dissect structural determinants of signaling .

Advanced Research Questions

Q. How do interspecies differences in RYK function impact translational research?

Murine Ryk binds AF-6 and is phosphorylated by Eph receptors, whereas human RYK does not. To address discrepancies:

  • Cross-species comparative studies : Use humanized mouse models or cell lines expressing human/murine chimeric RYK variants .
  • Structural modeling : Compare extracellular domain interfaces to identify species-specific binding motifs .

Q. What methodologies resolve contradictions in RYK's role as a tumor suppressor or oncogene in prostate cancer?

Evidence shows RYK is upregulated in prostate cancer but lacks prognostic significance for survival:

  • Multivariate survival analysis : Adjust for variables like WNT5A and FZD5 co-expression to isolate RYK's impact .
  • Subcellular localization studies : Distinguish nuclear RYK-ICD (cleaved by γ-secretase) from membrane-bound RYK using compartment-specific antibodies .
  • Surface plasmon resonance (SPR) : Test direct binding between RYK and FZD5 to clarify co-receptor dynamics .

Q. How can researchers optimize RYK detection in Western blotting given its multiple isoforms?

RYK migrates as 67–75 kDa bands due to post-translational modifications:

  • Antibody validation : Use antibodies targeting specific epitopes (e.g., N-terminal for full-length RYK vs. C-terminal for cleavage products) .
  • Protease inhibition : Include PMSF and EDTA in lysis buffers to prevent degradation during protein extraction .
  • Differentiation assays : Compare RYK levels in stem vs. differentiated cells to confirm isoform-specific expression patterns .

Data Contradiction Analysis

Q. Why does RYK overexpression enhance neurosphere formation in GSCs but not correlate with survival in prostate cancer?

Context-dependent roles arise from tissue-specific signaling networks:

  • Pathway enrichment analysis : Identify Wnt/PCP vs. Wnt/β-catenin dominance in glioblastoma vs. prostate cancer .
  • Single-cell RNA sequencing : Resolve heterogeneity in RYK-expressing tumor subpopulations .

Q. How to reconcile RYK's dual role in promoting neuronal survival and cell death in neurodegenerative models?

In Huntington’s disease, RYK upregulation correlates with neuronal loss but is absent in spared neurons:

  • Double immunofluorescence : Co-stain RYK with markers of degenerating (calbindin) vs. healthy (NOS-positive) neurons .
  • Kinetic studies : Track RYK cleavage dynamics during disease progression using time-course Western blots .

Methodological Resources

  • Antibodies : Use 22138-1-AP (Proteintech) for WB/IHC across human, mouse, and rat samples .
  • Protein expression : Baculovirus/Sf9 systems yield >90% pure RYK for functional assays .
  • Bioinformatics : Leverage HitPredict to map RYK-vimentin interactions in Wnt pathway crosstalk .

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